Product packaging for 2-Butyl-2-methylcyclopentane-1,3-dione(Cat. No.:CAS No. 63326-15-8)

2-Butyl-2-methylcyclopentane-1,3-dione

Cat. No.: B14500905
CAS No.: 63326-15-8
M. Wt: 168.23 g/mol
InChI Key: JJGFZNOOAYGBHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Cyclopentane-1,3-dione Chemistry

The study of cyclic 1,3-diones has a rich history, with early investigations focusing on their synthesis and characteristic reactivity, such as their acidic nature and propensity for enolization. Over the decades, the chemistry of cyclopentane-1,3-diones has evolved significantly. Initially explored for their fundamental chemical properties, their role has expanded, and they are now recognized as versatile building blocks in organic synthesis. The development of more sophisticated synthetic methodologies has allowed for the preparation of a diverse range of substituted cyclopentane-1,3-diones, enabling fine-tuning of their steric and electronic properties for specific applications.

Structural Features and Electronic Characteristics of Cyclopentane-1,3-dione Scaffolds

The cyclopentane-1,3-dione scaffold possesses distinct structural and electronic features that govern its reactivity. A key characteristic is the presence of acidic protons on the C2 carbon, flanked by the two carbonyl groups. This acidity leads to the ready formation of an enolate anion, which is a powerful nucleophile in various chemical transformations.

Table 1: General Properties of Cyclopentane-1,3-dione

PropertyValue
Molecular FormulaC5H6O2
Molar Mass98.10 g/mol
AppearanceWhite to off-white crystalline solid
Acidity (pKa)~4.5 (for the C2 proton)

Broader Significance of Substituted Cyclopentane-1,3-diones as Synthetic Intermediates

Substituted cyclopentane-1,3-diones are highly valued as intermediates in the synthesis of complex organic molecules. The ability to introduce various substituents at the C2 position, as well as other positions on the ring, allows for the construction of intricate molecular architectures.

The enolate generated from cyclopentane-1,3-diones can participate in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol (B89426) reactions, and Michael additions. These reactions are fundamental to the assembly of carbocyclic and heterocyclic ring systems found in numerous natural products and biologically active compounds. For instance, substituted cyclopentane-1,3-diones have been utilized in the total synthesis of steroids, prostaglandins, and various alkaloids. medchemexpress.comendotherm-lsm.com

Research Significance of 2-Butyl-2-methylcyclopentane-1,3-dione within Substituted Cyclopentane-1,3-dione Chemistry

Within the diverse family of substituted cyclopentane-1,3-diones, this compound (CAS Number: 63326-15-8) represents a specific derivative with a quaternary carbon center at the C2 position. chemsrc.com The presence of both a butyl and a methyl group at this position has important implications for its chemical behavior and potential applications.

The primary research significance of this compound lies in its potential as a building block in organic synthesis. The introduction of two different alkyl groups at the C2 position creates a stereocenter if the molecule is further functionalized, which can be of interest in asymmetric synthesis. The butyl and methyl groups also influence the steric environment around the reactive centers of the molecule, which can be exploited to control the stereoselectivity of subsequent reactions.

While extensive research specifically detailing the applications of this compound is not widely available in peer-reviewed literature, its synthesis and properties can be inferred from the well-established chemistry of related 2,2-disubstituted cyclopentane-1,3-diones. The general synthetic route to such compounds involves the sequential alkylation of a simpler precursor, typically 2-methylcyclopentane-1,3-dione.

The likely method for the preparation of this compound involves the deprotonation of 2-methylcyclopentane-1,3-dione with a suitable base to form the corresponding enolate, followed by reaction with a butyl halide (e.g., butyl bromide or butyl iodide). The nucleophilic enolate attacks the electrophilic carbon of the butyl halide in an SN2 reaction to form the desired product.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C10H16O2
Molar Mass 168.23 g/mol
CAS Number 63326-15-8

The research interest in compounds like this compound stems from their potential to serve as precursors to more complex molecules with potential applications in medicinal chemistry and materials science. The specific combination of the butyl and methyl groups could be used to tune the lipophilicity and steric profile of a target molecule. However, without dedicated studies on this particular compound, its full potential remains a subject for future investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B14500905 2-Butyl-2-methylcyclopentane-1,3-dione CAS No. 63326-15-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63326-15-8

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-butyl-2-methylcyclopentane-1,3-dione

InChI

InChI=1S/C10H16O2/c1-3-4-7-10(2)8(11)5-6-9(10)12/h3-7H2,1-2H3

InChI Key

JJGFZNOOAYGBHL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C(=O)CCC1=O)C

Origin of Product

United States

Synthetic Methodologies for 2 Butyl 2 Methylcyclopentane 1,3 Dione and Cognate Cyclopentane 1,3 Diones

Foundational Synthetic Routes to the Cyclopentane-1,3-dione Core

The construction of the fundamental cyclopentane-1,3-dione structure can be achieved through various synthetic pathways, including multi-step sequences from renewable resources and classic cyclization reactions.

Multi-Step Synthesis from Renewable Feedstocks and Platform Chemicals

A notable and sustainable approach to the cyclopentane-1,3-dione core begins with furfural (B47365), a platform chemical derivable from lignocellulosic biomass. A green synthetic route has been established for the synthesis of cyclopentane-1,3-diamine (CPDA) from hemicellulosic feedstock, which involves the formation of cyclopentane-1,3-dione as a key intermediate. nih.gov This multi-step process includes the Piancatelli rearrangement of furfuryl alcohol to produce 4-hydroxycyclopent-2-enone. nih.gov Subsequently, this intermediate undergoes a highly efficient isomerization to yield cyclopentane-1,3-dione, a reaction that can be effectively catalyzed by the Ru Shvo catalyst. nih.gov

Cyclization Reactions for Ring Formation in Cyclopentane-1,3-diones

Classical organic reactions provide robust methods for the formation of the cyclopentane-1,3-dione ring. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a widely used method for forming five- or six-membered cyclic β-keto esters, which are direct precursors to cyclic diketones. rsc.org This reaction is particularly effective for the synthesis of five-membered rings due to the steric stability of the resulting structure. researchgate.net The mechanism involves the deprotonation of an α-carbon of the diester to form an enolate, which then attacks the other ester group intramolecularly to form the cyclic β-keto ester. researchgate.net

Another important cyclization method is the Thorpe-Ziegler reaction, which is an intramolecular version of the Thorpe reaction. This reaction utilizes a dinitrile as the starting material, which, in the presence of a base, undergoes cyclization to form a cyclic α-cyano enamine. Subsequent acidic hydrolysis of this intermediate yields a cyclic ketone. stackexchange.com This method is conceptually related to the Dieckmann condensation and provides an alternative route to the cyclopentane (B165970) ring system. stackexchange.com

Strategies for Alkylation and Functionalization of the Cyclopentane-1,3-dione Nucleus

Once the cyclopentane-1,3-dione core is synthesized, the introduction of substituents at the C-2 position is a crucial step in arriving at compounds such as 2-butyl-2-methylcyclopentane-1,3-dione. Direct alkylation and Michael addition reactions are two primary strategies for achieving this functionalization.

Direct Alkylation at the C-2 Position of Cyclopentane-1,3-diones (e.g., C-alkylation vs. O-alkylation selectivity)

The direct alkylation of the enolate of cyclopentane-1,3-diones is a common method for introducing alkyl groups at the C-2 position. However, this reaction is often complicated by the competition between C-alkylation and O-alkylation, leading to a mixture of products. researchgate.net The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, and the counter-ion of the enolate. Generally, "harder" electrophiles tend to favor O-alkylation, while "softer" electrophiles favor C-alkylation. endotherm-lsm.com

For instance, the alkylation of 2-methylcyclopentane-1,3-dione with 2-(1-naphthyl)ethyl bromide results exclusively in the O-alkylation product. researchgate.net In contrast, using phenacyl or 1-naphthacyl bromide as the alkylating agent leads to a mixture of both C- and O-alkylated derivatives. stackexchange.com To circumvent the issue of O-alkylation, especially with unactivated sp3 electrophiles, a scalable protocol has been developed for the C-selective alkylation of 2-methylcyclohexane-1,3-dione. This method involves the formation of a ketodimethyl hydrazone derivative, which then undergoes deprotonation and alkylation with high C-regioselectivity. Subsequent hydrolysis of the hydrazone yields the desired 2,2-dialkylcyclohexane-1,3-dione. nih.gov This strategy could potentially be adapted for the synthesis of this compound.

PrecursorAlkylating AgentProduct(s)SelectivityReference
2-Methylcyclopentane-1,3-dione2-(1-Naphthyl)ethyl bromideO-Alkylated productExclusive O-alkylation researchgate.net
2-Methylcyclopentane-1,3-dionePhenacyl bromideC- and O-alkylated productsMixture stackexchange.com
2-Methylcyclopentane-1,3-dione1-Naphthacyl bromideC- and O-alkylated productsMixture stackexchange.com

Michael Addition Reactions for Introducing Alkyl and Functionalized Chains at C-2

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is another powerful tool for forming carbon-carbon bonds at the C-2 position of cyclopentane-1,3-diones. youtube.com This reaction involves the addition of a Michael donor, such as an enolate, to a Michael acceptor, which is typically an α,β-unsaturated ketone, ester, or nitrile. medchemexpress.com

For example, the Michael addition of 2-methylcyclopentane-1,3-dione to methyl vinyl ketone in water yields 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, an important intermediate in natural product synthesis. researchgate.net This reaction proceeds through the formation of an enolate from the dione (B5365651), which then attacks the β-carbon of the methyl vinyl ketone. youtube.com

The regioselectivity of the Michael addition is generally high, with the nucleophile adding to the β-carbon of the α,β-unsaturated system. youtube.com However, controlling the stereochemistry of the newly formed stereocenters can be more challenging. The stereochemical outcome of a Michael addition can be influenced by the structure of the reactants, the catalyst used, and the reaction conditions. frontiersin.org

For instance, in the context of synthesizing spiro(cyclopentane-1,3'-indoline) derivatives, a chemo- and diastereoselective (3 + 2) cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides has been developed. This reaction, catalyzed by sodium hydroxide, affords heavily substituted spirocyclopentane derivatives as single diastereomers in excellent yields. frontiersin.org While not a direct synthesis of this compound, this example highlights the potential for achieving high stereocontrol in reactions involving the functionalization of cyclopentane rings.

Further research into the stereoselective synthesis of 2,2-disubstituted cyclopentane-1,3-diols has shown that enzymatic reduction of the corresponding diketones can proceed with high diastereoselectivity. nih.gov This indicates that the stereochemical integrity of a pre-formed 2,2-disubstituted cyclopentane-1,3-dione can be maintained and utilized in subsequent transformations.

Michael DonorMichael AcceptorProductCatalyst/ConditionsStereochemistryReference
2-Methylcyclopentane-1,3-dioneMethyl vinyl ketone2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedioneWaterNot specified researchgate.net
Donor-Acceptor cyclopropanesα,β-Unsaturated enamidesSpiro(cyclopentane-1,3'-indoline) derivativesNaOHSingle diastereomers frontiersin.org

Intramolecular Aldolization and Subsequent Skeletal Rearrangements of Dione Derivatives

Intramolecular aldol (B89426) reactions are a powerful tool for the construction of cyclic systems, including the cyclopentane-1,3-dione core. This strategy typically involves a precursor dicarbonyl compound that, upon treatment with a base, undergoes an intramolecular reaction to form a five-membered ring. The mechanism is similar to its intermolecular counterpart, with the key difference being that the nucleophilic enolate and the electrophilic carbonyl are part of the same molecule.

The selectivity of intramolecular aldol reactions is often dictated by the thermodynamic stability of the resulting ring system. For instance, the base-catalyzed treatment of a 1,4-diketone, such as 2,5-hexanedione (B30556), preferentially yields a five-membered cyclopentenone product due to the lower ring strain compared to a potential three-membered ring alternative. This principle is fundamental to the synthesis of substituted cyclopentane-1,3-diones.

In some instances, the initial cyclization product can undergo subsequent skeletal rearrangements to yield a more stable or structurally distinct product. A notable pathway involves a retro-Claisen/aldol sequence. This process has been observed to facilitate skeletal rearrangements under basic conditions, providing access to complex polycyclic structures. While direct synthesis of this compound via this specific rearrangement is not extensively documented, the underlying principles are applicable to the synthesis of its cognate structures. The choice of substrate and reaction conditions is critical in directing the outcome of these reactions.

Stereoselective Synthesis of Chiral Cyclopentane-1,3-dione Analogs

The development of stereoselective methods for the synthesis of chiral cyclopentane-1,3-dione analogs is of great interest due to the importance of enantiomerically pure compounds in various applications. Two prominent strategies in this area are asymmetric catalysis and the desymmetrization of meso compounds.

Asymmetric catalysis offers a direct route to chiral cyclopentane-1,3-diones by employing a chiral catalyst to control the stereochemical outcome of the reaction. Both organocatalysis and metal-based catalysis have proven effective in this regard.

Organocatalytic approaches often utilize chiral amines or Brønsted acids to catalyze reactions such as Michael additions to prochiral cyclopentenones, thereby creating a stereocenter with high enantioselectivity. For example, the desymmetrization of cyclopent-4-ene-1,3-diones has been achieved through organocatalytic Michael reactions, yielding highly functionalized cyclopentane derivatives.

Metal-based catalysts, particularly those involving transition metals like iridium, rhodium, and nickel, are also widely used. Chiral ligands coordinated to the metal center play a crucial role in inducing asymmetry. For instance, iridium-catalyzed double asymmetric hydrogenation of 2,5-dialkylienecyclopentanones has been shown to produce chiral 2,5-disubstituted cyclopentanones with excellent stereoselectivities. Similarly, rhodium-catalyzed asymmetric 1,4-addition of boronic acids to cyclopentenones is a powerful method for introducing chirality.

The table below summarizes selected examples of asymmetric catalytic methods for the synthesis of chiral cyclopentanone (B42830) derivatives.

Catalyst SystemSubstrate TypeProduct TypeEnantiomeric Excess (ee)
Chiral SquaramideCyclopent-4-ene-1,3-dioneCyclopentane-substituted oxindoleHigh
Iridium-Chiral Ligand2,5-DialkylienecyclopentanoneChiral 2,5-disubstituted cyclopentanoneExcellent
Rhodium-(R,R)-Ph-bod2-Cyclopentenone3-Arylcyclopentanone98%
Nickel-Chiral PhosphinooxazolineAlkynyl malonate esterChiral cyclopent-2-enone80-94%

The desymmetrization of prochiral or meso-cyclic 1,3-diones is another elegant strategy for accessing enantiomerically enriched cyclopentane derivatives. This approach involves the selective reaction of one of two identical functional groups in a symmetrical molecule, thereby breaking its symmetry and generating a chiral product.

A noteworthy example of this strategy is the samarium(II) iodide (SmI₂)-mediated intramolecular pinacol (B44631) coupling of meso-cyclic 1,3-diones. This reaction proceeds with high stereoselectivity to afford fused carbocyclic compounds containing a cis-1,2-diol moiety and an all-carbon quaternary center. nih.gov The mechanism involves the generation of ketyl radicals by single-electron transfer from SmI₂, followed by a highly organized, chelation-controlled cyclization that dictates the stereochemical outcome. This method has been successfully applied to the synthesis of complex polycyclic systems with multiple contiguous stereocenters. While the direct application to a precursor of this compound has not been specifically reported, the methodology holds significant potential for the stereoselective synthesis of related chiral cyclopentanoids.

Principles of Green Chemistry in Cyclopentane-1,3-dione Synthesis

The integration of green chemistry principles into the synthesis of cyclopentane-1,3-diones is an increasingly important area of research, focusing on the use of renewable resources and the development of more sustainable chemical processes.

A key aspect of green chemistry is the use of renewable feedstocks. In the context of cyclopentane-1,3-dione synthesis, biomass-derived platform chemicals offer a promising alternative to petroleum-based starting materials. Furfural, which can be obtained from the dehydration of pentose (B10789219) sugars found in hemicellulose, is a particularly valuable precursor.

A novel and green route for the synthesis of cyclopentane-1,3-dione from hemicellulosic feedstock has been established. rsc.org This multi-step process involves the Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, followed by an improved isomerization to cyclopentane-1,3-dione using a ruthenium catalyst. rsc.org This approach highlights the potential for converting abundant and renewable biomass into valuable chemical building blocks.

Another bio-based precursor is 2,5-hexanedione, which can be derived from the hydrolysis of 2,5-dimethylfuran (B142691) (DMF), a product of fructose (B13574) conversion. rsc.org Base-catalyzed intramolecular aldol condensation of 2,5-hexanedione leads to the formation of 3-methyl-2-cyclopenten-1-one, a close analog of the target dione structure. rsc.org These examples demonstrate the feasibility of producing cyclopentane-1,3-dione and its derivatives from sustainable sources.

The table below outlines some bio-derived precursors and their transformation into cyclopentane-based structures.

Bio-Derived PrecursorIntermediateProduct
Furfuryl Alcohol4-Hydroxycyclopent-2-enoneCyclopentane-1,3-dione
2,5-Hexanedione3-Methyl-2-cyclopenten-1-oneMethylcyclopentane

The development of sustainable catalytic systems and reaction conditions is another cornerstone of green chemistry. This involves the use of environmentally benign catalysts, milder reaction conditions, and processes that minimize waste generation.

For the synthesis of cyclopentane-1,3-dione and its analogs from bio-derived precursors, heterogeneous catalysts are particularly attractive due to their ease of separation and recyclability. For instance, the hydrogenation of cyclopentane-1,3-dione to cyclopentane-1,3-diol, a related and valuable compound, has been systematically investigated using a commercial Ru/C catalyst. acs.org This study focused on optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and minimize side reactions. acs.org

The use of water as a solvent is a key feature of many green synthetic routes. Aqueous-phase hydrogenation-rearrangement tandem reactions provide a sustainable pathway to produce cyclopentanone from furan (B31954) compounds. researchgate.net Furthermore, the development of catalysts that are active and stable in aqueous media is an active area of research. For example, Ni-Cu@MOF-5 has been investigated as a catalyst for the selective aqueous phase hydrogenation of furfural to cyclopentanone. researchgate.net

The broader field of green catalysis also explores the use of non-toxic and readily available catalysts. For example, simple and inexpensive NaOH has been used as a catalyst for chemo- and diastereo-selective (3 + 2) cycloaddition reactions to form spirocyclopentanes under environmentally friendly conditions. frontiersin.org These advancements in catalytic science are crucial for the development of sustainable and economically viable processes for the production of this compound and other valuable chemicals.

Advanced Spectroscopic and Analytical Characterization of 2 Butyl 2 Methylcyclopentane 1,3 Dione and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Determination (e.g., ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) provide exceptionally accurate mass measurements, allowing for the calculation of a precise molecular formula.

For a compound like 2-Butyl-2-methylcyclopentane-1,3-dione, HRMS analysis would be expected to yield a protonated molecule [M+H]⁺. The high resolving power of the instrument distinguishes this ion from others with the same nominal mass but different elemental compositions. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural confirmation. For instance, the fragmentation of related 2-substituted cyclopentane-1,3-diones often involves characteristic losses of the alkyl side chains, providing clear evidence of the substituent's identity and position. The structural similarity between isomeric compounds can lead to similar fragmentation pathways, but subtle differences in ion abundance can sometimes be used for differentiation. researchgate.net

Table 1: Representative High-Resolution Mass Spectrometry Data

Compound Molecular Formula Calculated Exact Mass (Da) Observed Ion [M+H]⁺
2-Butylcyclopentane-1,3-dione C₉H₁₄O₂ 154.0994 155.1067
2-Methylcyclopentane-1,3-dione C₆H₈O₂ 112.0524 113.0597

Note: The data in this table is illustrative of expected values for HRMS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each nucleus, allowing for the complete assignment of the carbon skeleton and attached protons.

For this compound, the ¹H NMR spectrum would display characteristic signals for the butyl and methyl groups. The terminal methyl group of the butyl chain would appear as a triplet, while the adjacent methylene (B1212753) groups would present as complex multiplets. The methyl group at the C2 position would be a sharp singlet. The protons on the cyclopentane (B165970) ring would likely appear as a multiplet.

The ¹³C NMR spectrum would corroborate this structure, showing distinct signals for the two carbonyl carbons, the quaternary C2 carbon, and the individual carbons of the butyl and methyl substituents, as well as the two methylene carbons of the cyclopentane ring. nih.govnih.gov The stereochemistry of related compounds, such as isomeric ketols derived from similar diones, has been successfully proven through detailed NMR analysis and chemical correlation. researchgate.net In cases involving stereoisomers, such as cis and trans substituted rings, NMR coupling constants can provide definitive information on the relative configuration and conformational preferences of the molecule. researchgate.net

Table 2: Predicted ¹H NMR Spectral Data for this compound

Protons Chemical Shift (δ, ppm) Multiplicity Integration
-CH₃ (butyl) ~0.9 Triplet 3H
-CH₂- (butyl, 2 positions) ~1.3-1.6 Multiplet 4H
-CH₂- (butyl, adjacent to ring) ~1.8-2.0 Multiplet 2H
-CH₃ (on ring) ~1.1 Singlet 3H

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Carbon Chemical Shift (δ, ppm)
C=O ~215
Quaternary C (C2) ~60
Ring CH₂ ~35
Butyl CH₂ ~23, 26, 30
Butyl CH₃ ~14

Note: The data in these tables are predicted values based on analogous structures and general NMR principles.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Conjugation Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic structure of a molecule.

IR spectroscopy is particularly effective for identifying the characteristic vibrations of specific bonds. In this compound, the most prominent feature in the IR spectrum would be a strong, sharp absorption band corresponding to the C=O stretching of the ketone groups, typically found in the range of 1700-1750 cm⁻¹. libretexts.orglibretexts.org The C-H stretching vibrations of the alkane portions (butyl and methyl groups) would be observed between 2850 and 3000 cm⁻¹. openstax.orgdocbrown.info The absence of a broad O-H stretch around 3200-3600 cm⁻¹ would indicate that the compound exists primarily in the diketo form in the conditions measured, although keto-enol tautomerism is common in 1,3-diones. nih.gov

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. Saturated ketones have a weak n→π* transition around 270-300 nm. However, 1,3-diones often exist in equilibrium with their enol form, which creates a conjugated π-system (O=C-C=C-OH). This conjugation results in a much stronger π→π* transition at a lower energy (longer wavelength), typically in the 240-280 nm range. The exact position and intensity of the absorption maximum (λmax) are sensitive to the solvent and the specific substitution pattern on the ring. researchgate.net

Table 4: Key Spectroscopic Data

Technique Feature Typical Wavenumber/Wavelength
IR C=O Stretch (Ketone) 1700-1750 cm⁻¹
IR C-H Stretch (Alkane) 2850-3000 cm⁻¹

Chromatographic Techniques for Mixture Analysis and Purity Assessment (e.g., GC-FID, HPLC)

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a synthesized compound. Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) are standard techniques for this purpose.

GC-FID is well-suited for the analysis of volatile and thermally stable compounds like this compound. The compound would be separated from impurities based on its boiling point and interactions with the stationary phase of the GC column. The retention time is a characteristic property under specific analytical conditions, and the peak area from the FID detector is proportional to the amount of the compound, allowing for quantitative purity assessment.

HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. mdpi.com For cyclopentane-1,3-dione derivatives, reversed-phase HPLC using a C18 column is a common method. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Detection is often achieved using a UV detector set to the λmax of the compound. HPLC is not only used for purity analysis but can also be scaled up for the preparative separation and purification of the target compound from a reaction mixture. sielc.com

X-ray Crystallography for Definitive Structural Elucidation and Conformation Analysis

While spectroscopic methods provide a wealth of structural information, X-ray crystallography offers the most definitive and unambiguous proof of a molecule's three-dimensional structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise position of every atom can be determined, yielding exact bond lengths, bond angles, and torsional angles.

Crystal structure analyses of related compounds, such as 1,3-cyclopentanedione (B128120) itself, have confirmed that these molecules often adopt the enol form in the solid state. wikipedia.orgresearchgate.net These enol tautomers are typically planar and form intermolecular hydrogen bonds, creating head-to-tail chains or other networked structures. researchgate.net A crystallographic study of this compound would definitively confirm its atomic connectivity and provide invaluable insight into its solid-state conformation, including the puckering of the cyclopentane ring and the orientation of the butyl and methyl substituents. This technique is the gold standard for absolute structural elucidation.

Table 5: Illustrative Crystallographic Data for 1,3-Cyclopentanedione

Parameter Value
Crystal System Monoclinic
Space Group C2/c
a (Å) 7.451
b (Å) 12.853
c (Å) 10.754
β (°) 111.90

Source: Data from a study on 1,3-cyclopentanedione, intended to be representative of the type of information obtained. researchgate.net

Theoretical and Computational Chemistry Studies of 2 Butyl 2 Methylcyclopentane 1,3 Dione Systems

Density Functional Theory (DFT) for Electronic Structure, Reaction Energetics, and Transition State Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govresearchgate.net For 2-Butyl-2-methylcyclopentane-1,3-dione, DFT calculations can elucidate a variety of fundamental properties.

Electronic Structure: DFT methods are used to calculate the distribution of electron density within the molecule, which governs its reactivity. Key parameters that can be determined include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack.

Reaction Energetics: When this compound participates in a chemical reaction, such as enolization or an aldol (B89426) condensation, DFT can be employed to calculate the thermodynamic properties of the reaction. This includes the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction under the given conditions. By calculating the energies of reactants, products, and any intermediates, a detailed energy profile of the reaction pathway can be constructed.

Transition State Analysis: Identifying the transition state (TS) is crucial for understanding the kinetics of a reaction. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. DFT calculations can locate the geometry of the transition state and determine its energy. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key factor in determining the reaction rate. For reactions involving this compound, DFT can be used to model the transition states of various possible reaction pathways, providing insights into the reaction mechanism. mdpi.com

A hypothetical DFT study on the enolization of this compound might involve the parameters shown in the interactive table below.

PropertyHypothetical Calculated ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons, related to ionization potential.
LUMO Energy-1.2 eVIndicates the energy of the lowest unoccupied orbital, related to electron affinity.
HOMO-LUMO Gap5.3 eVA larger gap suggests higher kinetic stability.
Activation Energy (Enolization)15 kcal/molThe energy barrier for the formation of the enol tautomer.
Reaction Energy (Enolization)-2 kcal/molIndicates that the enol form is slightly more stable than the keto form.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

Intermolecular Interactions: MD simulations are particularly powerful for studying how this compound interacts with other molecules, such as solvents or reactants. By placing the molecule in a simulation box with solvent molecules (e.g., water, methanol), one can study solvation effects, including the formation of hydrogen bonds between the dione's oxygen atoms and the solvent. acs.org These interactions can significantly influence the molecule's conformational preferences and reactivity. For instance, in a polar protic solvent, conformations that expose the carbonyl groups to the solvent may be favored.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods can predict various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being among the most common. github.ionih.gov These predictions are invaluable for structure elucidation and for assigning experimental spectra.

The process typically involves:

Conformational Search: Identifying all low-energy conformers of this compound using methods like molecular mechanics or DFT.

Geometry Optimization: Optimizing the geometry of each conformer at a higher level of theory, usually DFT.

NMR Calculation: Calculating the NMR shielding tensors for each optimized conformer.

Boltzmann Averaging: Calculating the Boltzmann-weighted average of the chemical shifts based on the relative energies of the conformers. This provides a predicted spectrum that can be compared to experimental data.

The DP4+ probability analysis is a statistical method that is often used to determine the most likely structure of a molecule by comparing experimental NMR data with computationally predicted values for a set of possible isomers. compchemhighlights.org

Below is an interactive table showing hypothetical predicted ¹³C NMR chemical shifts for this compound compared to potential experimental values.

Carbon AtomHypothetical Predicted Shift (ppm)Hypothetical Experimental Shift (ppm)
C1, C3 (C=O)215.0214.5
C260.059.8
C4, C5 (CH₂)35.034.7
Methyl C25.024.9
Butyl CH₂40.0, 28.0, 22.039.8, 27.5, 21.8
Butyl CH₃14.013.9

Modeling of Stereoselective Processes and Diastereomeric Product Ratios

Many chemical reactions can produce multiple stereoisomers. Computational modeling can be a powerful tool to predict and rationalize the stereochemical outcome of reactions involving this compound. orgsyn.orgnih.gov Since the C2 carbon is a quaternary stereocenter, reactions at adjacent carbons can lead to the formation of diastereomers.

For example, in a reduction of one of the carbonyl groups, the hydride can attack from either face of the cyclopentane (B165970) ring, leading to two possible diastereomeric alcohols. By modeling the transition states for both approaches, the activation energies can be calculated. According to transition state theory, the pathway with the lower activation energy will be favored, and the ratio of the products can be predicted using the Boltzmann distribution of the transition state energies.

Such models can provide valuable insights into the factors that control stereoselectivity, such as steric hindrance from the butyl and methyl groups, and can guide the design of experiments to favor the formation of a desired stereoisomer. Studies on the stereoselective reduction of related 2,2-disubstituted cyclopentane-1,3-diones have shown that high diastereoselectivity can be achieved. nih.govacs.org

Investigation of Supramolecular Interactions (e.g., salt complex formation with amidines)

The acidic protons on the carbon adjacent to the carbonyl groups in the enol form of this compound allow it to participate in acid-base chemistry and form supramolecular complexes. Of particular interest is the interaction with amidines, which are strong organic bases.

Computational studies, often in conjunction with experimental techniques like electrospray ionization mass spectrometry (ESI-MS) and NMR, can be used to investigate the formation of salt complexes between cyclopentanedione derivatives and amidines. nih.gov DFT calculations can be used to model the geometry of the resulting salt bridge, which typically involves the formation of a strong hydrogen bond between the protonated amidine and the enolate of the dione (B5365651). The calculations can also provide the binding energy of the complex, indicating its stability. These studies are important for understanding how these molecules might interact in a biological context or in materials science applications.

Applications of 2 Butyl 2 Methylcyclopentane 1,3 Dione and Cyclopentane 1,3 Dione Analogs in Chemical Synthesis and Design

Strategic Utility as a Synthon in Complex Organic Synthesis

The inherent reactivity of the 1,3-dicarbonyl system, combined with the stereochemical possibilities of the five-membered ring, makes cyclopentane-1,3-dione derivatives powerful building blocks, or synthons, for constructing intricate molecular architectures.

The total synthesis of complex natural products often relies on the use of readily available and highly functionalized starting materials that can be elaborated into the target molecule. Analogs of 2-butyl-2-methylcyclopentane-1,3-dione, such as 2-methylcyclopentane-1,3-dione, serve as crucial intermediates in the synthesis of important bioactive compounds.

This compound is recognized as a key intermediate for the total synthesis of steroids. medchemexpress.comorgsyn.orgmedchemexpress.com Its structure provides a foundational fragment that can be methodically built upon to construct the characteristic polycyclic core of steroidal molecules. The dione (B5365651) functionality allows for selective alkylations and cyclizations, which are essential steps in assembling the final steroid skeleton. orgsyn.org

Furthermore, 2-methylcyclopentane-1,3-dione has been identified as an efficient synthon for the synthesis of the sesquiterpene (±)-α-cuparenone. fishersci.frcymitquimica.comchemchart.com This natural product synthesis showcases the utility of the cyclopentanedione core in creating compact, functionalized carbocyclic systems. A common strategy involves the Michael addition of 2-methylcyclopentane-1,3-dione to methyl vinyl ketone, which yields 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione. fishersci.frcymitquimica.com This adduct is a pivotal intermediate that can be further cyclized and transformed to achieve the final natural product structure.

Beyond specific natural products, the cyclopentane-1,3-dione moiety is a versatile platform for the synthesis of a wide range of novel polycyclic and carbocyclic systems. The acidic nature of the C-2 proton (in monosubstituted analogs) and the reactivity of the carbonyl groups allow for a diverse array of chemical transformations.

The dione can be engaged in various cyclization strategies to build fused, bridged, or spirocyclic ring systems. nih.govnih.govacs.org For instance, intramolecular reactions of tethered α-diazo ketones with transition metal catalysts can lead to the formation of complex polycycles. nih.gov The fundamental reactivity of the 1,3-dione allows it to participate in annulation sequences, where new rings are fused onto the original cyclopentane (B165970) core. This strategic value makes it a cornerstone for constructing molecular frameworks that are otherwise difficult to access.

Conceptual Application as a Carboxylic Acid Isostere in Molecular Design

One of the most innovative applications of the cyclopentane-1,3-dione core is its use as a non-classical bioisostere of the carboxylic acid functional group in medicinal chemistry and drug design. nih.govresearchgate.net Isosteres are atoms or groups of atoms that exhibit similar physicochemical properties, allowing them to be interchanged in a biologically active molecule to modulate its potency, selectivity, or pharmacokinetic profile. nih.gov

The ability of the cyclopentane-1,3-dione group to mimic a carboxylic acid is rooted in several key chemical properties. nih.govresearchgate.netnih.gov

Acidity (pKa): Cyclopentane-1,3-diones are known to exhibit pKa values that are typically in the same range as carboxylic acids. nih.govnih.govacs.orgresearchgate.net This comparable acidity is crucial because it allows the dione to engage in similar ionic interactions with biological targets, such as receptors or enzymes, as the carboxylic acid it replaces. The acidity stems from the stability of the resulting enolate, where the negative charge is delocalized across the dicarbonyl system. nih.gov

Structural Versatility: The cyclopentane ring offers a rigid and well-defined three-dimensional structure that can orient substituents in specific spatial arrangements. This structural versatility allows chemists to control the presentation of key interacting groups to a biological target, potentially leading to improved binding affinity and selectivity. nih.govresearchgate.net

Comparison of pKa Values for Carboxylic Acids and Cyclopentane-1,3-dione Analogs
CompoundFunctional GroupReported pKa ValueReference
Acetic AcidCarboxylic Acid4.76General Chemical Data
Cyclopentane-1,3-dioneCyclic β-Dione4.4 nih.gov
2-Methylcyclopentane-1,3-dioneCyclic β-Dione4.7 nih.gov

In a key study, the carboxylic acid group of a known TP receptor antagonist was replaced with various mono- and di-substituted cyclopentane-1,3-dione moieties. nih.govnih.govacs.orgresearchgate.net The resulting analogs were found to exhibit nanomolar inhibitory concentrations (IC50) and binding affinities (Kd) that were comparable to the original carboxylic acid-containing compound. researchgate.netnih.govacs.org This demonstrates that the cyclopentane-1,3-dione group can successfully replicate the essential interactions of the carboxylic acid at the receptor's active site, thereby maintaining potent biological activity. nih.gov Furthermore, studies comparing various isosteres have shown that cyclopentane-1,3-diones can offer a unique balance of acidity, lipophilicity (logD7.4), and membrane permeability compared to other carboxylic acid surrogates like tetrazoles. nih.govacs.org

Biological Activity of a TP Receptor Antagonist and its Isosteric Analog
CompoundKey Functional GroupIC50 (nM)Reference
Parent CompoundCarboxylic Acid~10-20 nM nih.govnih.gov
Analog 41Cyclopentane-1,3-dione~10-20 nM nih.govnih.gov
Analog 432-Substituted Cyclopentane-1,3-dione~5-10 nM nih.govnih.gov

Role in the Synthesis of Monomers for Advanced Polymeric Materials

The use of this compound and its direct aliphatic analogs as monomers for advanced polymeric materials is not as extensively documented as their applications in organic synthesis and medicinal chemistry. However, related cyclic dione structures have been explored in polymer science. For instance, derivatives of indane-1,3-dione and 1H-cyclopenta[a]naphthalene-1,3-dione, which feature a five-membered dione ring fused to aromatic systems, have been developed as efficient photoinitiators for free radical polymerization in applications like 3D printing. mdpi.com Additionally, the reduced form, 1,3-cyclopentanediol, has been investigated as a potentially renewable monomer for the synthesis of novel polyesters, where its five-membered ring structure is expected to impart different properties compared to six-membered ring diols. nih.gov While these examples highlight the potential for five-membered ring systems in polymer chemistry, further research is needed to fully establish the specific role of aliphatic cyclopentane-1,3-diones as monomers for advanced materials.

Formation of Chelate Complexes in Coordination Chemistry

Cyclopentane-1,3-dione and its analogs, such as this compound, are a significant class of compounds in coordination chemistry, primarily due to their ability to act as versatile chelating ligands. ijrbat.in Their capacity to form stable complexes with a wide array of metal ions has made them valuable building blocks in the synthesis of diverse metal-organic architectures. researchgate.net

The chelating behavior of these compounds stems from their inherent electronic and structural properties, specifically their existence in a tautomeric equilibrium between the diketo and enol forms. The enol tautomer is particularly important for coordination. The proton of the enolic hydroxyl group is acidic and can be readily removed by a base, resulting in the formation of a monoanionic β-diketonate ligand. researchgate.netnih.gov This acidity is a key characteristic; for instance, cyclopentane-1,3-dione itself has a pKa value comparable to that of carboxylic acids, facilitating its deprotonation. nih.gov

The resulting diketonate anion acts as a bidentate ligand, coordinating to a metal ion through its two oxygen donor atoms. This coordination results in the formation of a highly stable six-membered chelate ring, a favored conformation in coordination chemistry. researchgate.net This O,O-donor chelation is a fundamental interaction that drives the assembly of numerous coordination compounds. researchgate.net

These ligands can form complexes with most elements across the periodic table, including a variety of transition metals and lanthanides. ijrbat.innih.govresearchgate.net The stoichiometry of the resulting complexes (e.g., ML₂, ML₃) depends on the charge and coordination number of the central metal ion. The substituents on the cyclopentane-1,3-dione ring, such as the butyl and methyl groups in this compound, can influence the steric and electronic properties of the ligand, thereby fine-tuning the stability, solubility, and reactivity of the resulting metal complexes.

The table below summarizes the general characteristics of chelate complex formation by cyclopentane-1,3-dione analogs.

PropertyDescription
Ligand Class β-Diketone (specifically, a cyclic β-diketone)
Active Form Enolate anion (formed by deprotonation of the enol tautomer)
Coordination Mode Bidentate, O,O'-donor
Chelate Ring Size 6-membered ring
Typical Metal Ions Transition metals (e.g., Cu(II), Ni(II), Co(II), Fe(III)), Lanthanides (e.g., Eu(III), Gd(III)) ijrbat.inresearchgate.net
Resulting Structure Formation of stable, neutral, or charged metal chelate complexes

Research into β-diketone ligands has demonstrated their utility in creating mononuclear, binuclear, and polynuclear metal complexes. researchgate.net By modifying the ligand structure, chemists can design complexes with specific geometries and properties, making them suitable for applications ranging from catalysis to materials science. ijrbat.innih.gov

Future Research Directions and Emerging Opportunities for 2 Butyl 2 Methylcyclopentane 1,3 Dione Chemistry

Development of Highly Efficient and Sustainable Synthetic Methodologies

The future synthesis of 2-Butyl-2-methylcyclopentane-1,3-dione will likely pivot towards methodologies that align with the principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of renewable resources. paperpublications.orgresearchgate.net Current routes to similar 2,2-disubstituted cyclopentane-1,3-diones often involve multi-step sequences that may not be optimal in terms of sustainability. Future research is expected to focus on developing novel catalytic routes that can construct the carbocyclic core and install the butyl and methyl groups with high selectivity and efficiency.

Key areas of development could include:

Catalytic Cycloadditions: Exploring novel transition-metal-catalyzed [3+2] or other cycloaddition strategies to assemble the cyclopentanone (B42830) ring from simple, readily available precursors. digitellinc.com

Biomass Valorization: Investigating pathways that utilize biomass-derived platform molecules, such as furfural (B47365), which can be catalytically transformed into cyclopentanone derivatives. nih.gov This approach offers a direct route from renewable feedstocks to valuable chemical building blocks.

Flow Chemistry: Implementing continuous flow processes for the synthesis. Flow chemistry offers enhanced control over reaction parameters, improved safety, and potential for facile scaling-up, which are all critical for industrial applications. researchgate.net

Photochemical Methods: Utilizing light-promoted reactions, which often proceed under mild conditions and can offer unique reactivity, fitting well within the ethos of sustainable chemistry. researchgate.netmdpi.com

MethodologyPotential AdvantageProjected Yield (%)Key Research Focus
Catalytic Cycloaddition High atom economy, potential for asymmetry85-95Development of novel cobalt or rhodium-based catalysts for diastereocontrol. bioengineer.org
Biomass Conversion Use of renewable feedstocks, lower environmental footprint70-85Catalyst design for selective rearrangement and functionalization of furfural. nih.gov
Continuous Flow Synthesis Enhanced process control, scalability, and safety>90Reactor design and optimization of reaction parameters (temperature, pressure).
Photochemical Synthesis Mild reaction conditions, unique selectivity75-90Identification of suitable photosensitizers and reaction pathways. researchgate.net

Exploration of Undiscovered Reactivity and Catalytic Transformations

The cyclopentane-1,3-dione scaffold is a privileged structure in organic synthesis, known for its versatile reactivity. The presence of two carbonyl groups flanking a quaternary carbon in this compound suggests a rich and complex chemical behavior waiting to be explored. Future research will undoubtedly focus on uncovering novel transformations and developing catalytic systems to control the compound's reactivity.

Emerging opportunities in this area include:

Asymmetric Catalysis: Developing catalytic methods for enantioselective reactions at the α-positions of the carbonyl groups, should the dione (B5365651) be derivatized to create new stereocenters.

C-H Functionalization: Exploring modern catalytic methods to directly functionalize the C-H bonds of the butyl group or the cyclopentane (B165970) ring, providing efficient pathways to more complex derivatives without the need for pre-functionalized substrates.

Umpolung Strategies: Investigating formal umpolung reactivity of the dione moiety, for instance, through silylation to generate 1,4-bis(silyloxy)cyclopentadienes, which can act as nucleophiles in novel cyclization reactions. nih.gov

Novel Condensation Reactions: Moving beyond standard aldol (B89426) or Knoevenagel condensations to explore new catalytic systems that can control the regioselectivity and stereoselectivity of reactions with various electrophiles.

Integration of Advanced Automation and AI in Dione Synthesis and Characterization

The convergence of artificial intelligence (AI), machine learning (ML), and robotic automation is set to revolutionize chemical synthesis. youtube.comsci-hub.se For a target molecule like this compound, these technologies can dramatically accelerate the discovery and optimization of synthetic routes and the characterization of new derivatives.

Future integration will likely involve:

AI-Powered Retrosynthesis: Employing AI platforms to propose novel and efficient synthetic pathways. synthiaonline.comnih.gov These tools can analyze vast reaction databases to identify non-intuitive disconnections and suggest greener or more cost-effective routes. synthiaonline.com

Automated Synthesis Platforms: Using robotic systems for high-throughput screening of reaction conditions (e.g., catalysts, solvents, temperatures) to rapidly optimize the synthesis of the target dione. imperial.ac.ukresearchgate.netcognit.ca This not only increases efficiency but also generates large, high-quality datasets for training ML models. chimia.ch

Machine Learning for Reaction Optimization: Applying ML algorithms, such as Bayesian optimization, to intelligently explore the reaction parameter space and identify optimal conditions with a minimal number of experiments. beilstein-journals.org

In-line Analysis: Integrating automated platforms with real-time analytical techniques (e.g., NMR, mass spectrometry) to monitor reaction progress and facilitate rapid data-driven decision-making. researchgate.net

TechnologyApplication in Dione ChemistryExpected Outcome
AI-Driven Retrosynthesis Proposing synthetic routes to this compoundIdentification of 3-5 novel, high-viability synthetic pathways. synthiaonline.com
High-Throughput Experimentation Screening of 100+ catalysts and conditions for a key coupling stepRapid identification of optimal reaction conditions, increasing yield by >20%. cognit.ca
Machine Learning Optimization Fine-tuning of reaction parameters (T, P, concentration)Reduction in the number of experiments needed for optimization by up to 80%. beilstein-journals.org
Automated Characterization Real-time monitoring of product formation and purityAccelerated reaction analysis and purification cycles.

Synergistic Application of Experimental and Computational Approaches for Predictive Design

The synergy between experimental synthesis and computational chemistry provides a powerful paradigm for modern molecular design. For this compound, computational methods can offer profound insights into its structure, properties, and reactivity, thereby guiding experimental efforts and minimizing trial-and-error.

Prospective research in this domain includes:

DFT Studies on Tautomerism and Reactivity: Using Density Functional Theory (DFT) to investigate the keto-enol tautomerism of the dione, which is fundamental to its reactivity. acs.orgresearchgate.net Computational models can predict the relative stability of tautomers and activation barriers for various reactions, guiding the choice of reaction conditions. researchgate.net

Predictive Modeling of Catalysis: Simulating the interaction of the dione with potential catalysts to predict binding affinities and transition state energies. mdpi.com This allows for the in silico screening of catalysts before committing to laborious experimental synthesis.

Molecular Dynamics Simulations: Simulating the behavior of the dione in different solvent environments to understand solvation effects and predict how it might interact with biological targets or within a material matrix.

Data-Driven Property Prediction: Building quantitative structure-property relationship (QSPR) models using data from both computational studies and high-throughput experiments to predict the properties of novel dione derivatives.

Expanding the Scope of Synthetic Applications in Novel Materials and Chemical Technologies

While the immediate applications of this compound are not yet established, the versatility of the cyclopentanedione core suggests significant potential in materials science and other chemical technologies. mdpi.comnih.gov The specific combination of butyl and methyl substituents could impart unique physical properties, such as solubility and steric profile, making it a valuable building block.

Future opportunities for application include:

Polymer Chemistry: As a monomer or cross-linking agent in the synthesis of novel polymers. The dione functionality could be used to create polymers with unique thermal or mechanical properties.

Organic Electronics: As a precursor to functional molecules used in organic electronics. The indane-1,3-dione scaffold, a close structural relative, is widely used in the design of dyes for solar cells and other electronic applications. mdpi.com

Agrochemicals and Pharmaceuticals: As a key intermediate in the synthesis of more complex, biologically active molecules. Substituted cyclopentane rings are core structures in many natural products and pharmaceuticals. digitellinc.com

Phase-Transfer Catalysis: Designing novel catalysts based on the dione scaffold. The related cyclopeptoids have shown promise as a new class of phase-transfer catalysts. rsc.org

The future of this compound chemistry is a microcosm of the broader trends shaping the molecular sciences. Through the development of sustainable synthetic methods, the exploration of novel reactivity, and the integration of automation, AI, and computational modeling, this seemingly simple molecule can become a platform for significant innovation in both fundamental and applied chemistry.

Q & A

Q. Basic

  • NMR/IR Spectroscopy : Proton and carbon-13 NMR confirm substituent positions and stereochemistry, while IR identifies carbonyl (C=O) stretches (~1700–1750 cm⁻¹).
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, particularly for verifying intramolecular distances and dihedral angles. Proper data collection requires high-resolution diffraction (≤1.0 Å) and iterative refinement to minimize R-factors .
  • Thermodynamic Data : NIST Standard Reference Database 69 provides validated melting/boiling points and density values for cross-comparison .

How can researchers resolve contradictions in crystallographic data interpretation for cyclopentane-dione derivatives?

Advanced
Contradictions often arise from twinning, disorder, or incomplete data. Methodological strategies include:

  • Iterative Refinement : Using SHELXL to test alternative models (e.g., partial occupancy or split positions) and applying restraints for bond lengths/angles .
  • Validation Tools : Cross-checking with the Cambridge Structural Database (CSD) to identify outliers in geometric parameters.
  • Statistical Analysis : Applying Hamilton R-factor ratios to assess model plausibility, especially for high-Z′ structures or pseudosymmetry .

What organocatalytic strategies are effective for asymmetric functionalization of cyclopentane-diones?

Advanced
Organocatalysts like chiral amines or thioureas enable enantioselective transformations. For example:

  • Vinylogous Michael Addition/Cyclization : 2-Alkylidene indane-1,3-diones react with enals via organocatalytic cascles to yield stereocontrolled cyclopentane-dione derivatives. Key parameters include solvent polarity (e.g., dichloromethane) and catalyst loading (5–10 mol%) to optimize ee (>90%) .
  • Diels-Alder Reactions : 2,4-Dienals and α,β-unsaturated esters undergo [4+2] cycloaddition with bifunctional catalysts (e.g., squaramide-based), achieving high diastereoselectivity (dr >10:1) .

How can cyclopentane-dione derivatives be utilized as intermediates in complex molecule synthesis?

Q. Advanced

  • Building Blocks : Derivatives like 2-(((2,4-difluorophenyl)amino)methylene)cyclohexane-1,3-dione serve as precursors for bioactive molecules. For example, coupling with aryl halides via Suzuki-Miyaura cross-coupling introduces aromatic substituents .
  • Cyclization Templates : Intramolecular aldol or Claisen condensations generate fused polycyclic systems, useful in natural product synthesis (e.g., terpenoid analogs) .

What methodological considerations are critical when analyzing biological interactions of this compound?

Q. Advanced

  • Receptor Antagonism Studies : Use selective antagonists (e.g., CNQX for AMPA receptors) to isolate target pathways. Dose-response curves (IC₅₀) and Schild plot analysis validate specificity .
  • Metabolite Profiling : LC-MS/MS detects hydroxylated or conjugated metabolites (e.g., 6-hydroxy analogs) to assess metabolic stability .
  • Control Experiments : Include vehicle-treated groups and enzyme inhibitors (e.g., cytochrome P450 blockers) to rule out off-target effects .

How do thermodynamic properties (e.g., boiling point, density) influence experimental design for cyclopentane-diones?

Q. Basic

  • Solvent Selection : Low-boiling solvents (e.g., diethyl ether, bp ~35°C) are preferred for extractions to minimize thermal degradation. High-density solvents (e.g., chloroform, d ~1.48 g/mL) aid in layer separation .
  • Reaction Optimization : Elevated temperatures (e.g., 140–150°C) may be required for alkylation steps, necessitating oil baths or microwave-assisted heating .

What are the challenges in computational modeling of cyclopentane-dione conformers?

Q. Advanced

  • Ring Puckering : Cyclopentane-diones exhibit multiple puckered conformers (e.g., envelope or twist). DFT calculations (B3LYP/6-311+G(d,p)) must account for pseudorotation barriers (ΔG ~2–5 kcal/mol) .
  • Tautomerism : Enol-keto equilibria require free-energy surface mapping (e.g., metadynamics) to identify dominant tautomers in solution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.